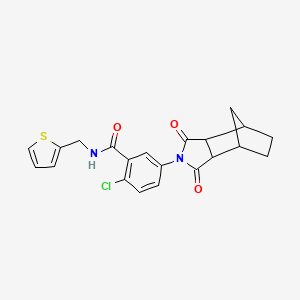
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide is an intriguing organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure incorporates a range of functional groups, making it a versatile and valuable substance for research and practical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves several steps, each requiring specific reactants and conditions. One common method starts with the chlorination of benzamide to introduce the chlorine atom. Following this, the introduction of the dioxohexahydro-1H-4,7-methanoisoindol group is carried out through a series of reactions, including cyclization and oxidation. Finally, the thiophen-2-ylmethyl group is added using a nucleophilic substitution reaction. Industrial Production Methods : On an industrial scale, the production of this compound might involve large-scale reactions with carefully controlled conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be leveraged to modify the compound for specific applications. Common Reagents and Conditions : Reagents like strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride are frequently used. Conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product stability. Major Products : Products from these reactions include modified versions of the original compound with different functional groups, offering potential for new applications in fields like drug design and material science.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.
Biology: : Researchers explore its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: : There is potential for this compound in drug development, particularly for targeting specific molecular pathways.
Industry: : It finds use in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves specific molecular targets and pathways. Its structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, modulating their activity. For instance, it might inhibit or activate enzymes, leading to downstream effects in cellular processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, providing distinct reactivity and application potential. List of Similar Compounds :
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(benzyl)benzamide
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(fur-2-ylmethyl)benzamide
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(methyl)benzamide
Propiedades
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-6-5-13(9-15(16)19(25)23-10-14-2-1-7-28-14)24-20(26)17-11-3-4-12(8-11)18(17)21(24)27/h1-2,5-7,9,11-12,17-18H,3-4,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCBYALIPULIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2846258.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2846264.png)
![4-Methyl-6-[(quinolin-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2846266.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)
![2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine](/img/structure/B2846268.png)
![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![2-Benzyl-5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2846273.png)


![4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid](/img/structure/B2846277.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
